1,4-Dibromobutane-d8
CAS No.: 68375-92-8
Cat. No.: VC21098697
Molecular Formula: C4H8Br2
Molecular Weight: 223.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68375-92-8 |
|---|---|
| Molecular Formula | C4H8Br2 |
| Molecular Weight | 223.96 g/mol |
| IUPAC Name | 1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane |
| Standard InChI | InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
| Standard InChI Key | ULTHEAFYOOPTTB-SVYQBANQSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Br |
| SMILES | C(CCBr)CBr |
| Canonical SMILES | C(CCBr)CBr |
Introduction
Chemical Identity and Nomenclature
1,4-Dibromobutane-d8 is identified by the CAS registry number 68375-92-8. This deuterium-labeled compound is characterized by a molecular formula of C4Br2D8, representing a fully deuterated version of the parent compound 1,4-dibromobutane (CAS: 110-52-1) .
Synonyms and Alternative Identifiers
The compound is known by several systematic and trivial names in scientific literature:
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1,4-Dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane
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Butane-1,1,2,2,3,3,4,4-d8, 1,4-dibromo-
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1,4-Dibromo-butane-1,1,2,2,3,3,4,4-d8
Structural Identification
The structure can be represented using various chemical notation systems:
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SMILES: [2H]C([2H])(Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
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InChI: InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2
Physical and Chemical Properties
1,4-Dibromobutane-d8 exists as a clear, colorless oil at room temperature. Its physical properties closely resemble those of its non-deuterated counterpart but with subtle differences due to the isotope effect.
Physical Properties Table
| Property | Value | Reference |
|---|---|---|
| Physical State | Colorless Oil | |
| Melting Point | -20°C | |
| Boiling Point | 63-65°C/6 mmHg | |
| Density | 1.942 g/mL at 25°C | |
| Flash Point | >230°F | |
| Molecular Weight | 223.96 g/mol |
Solubility Characteristics
The compound exhibits selective solubility in organic solvents:
Isotopic Composition
Commercial preparations of 1,4-Dibromobutane-d8 typically achieve 99 atom% deuterium incorporation with a minimum chemical purity of 98%. This high isotopic purity is essential for applications in analytical chemistry and mechanistic studies where isotope tracking is required .
| Hazard Type | Classification | Symbol | Reference |
|---|---|---|---|
| GHS Symbols | GHS05, GHS06 | Corrosion, Skull and crossbones | |
| Signal Word | Danger | ||
| Hazard Statements | H301-H315-H318-H335 |
Risk Statements
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25: Toxic if swallowed
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37/38: Irritating to respiratory system and skin
Applications in Scientific Research
1,4-Dibromobutane-d8 has found numerous applications in scientific research, particularly in organic synthesis and biochemical studies.
Use in Cancer Research
The compound has been employed in studies related to sulforaphane, a naturally occurring isothiocyanate present in broccoli that demonstrates anti-carcinogenic activity. The deuterated nature of this reagent allows researchers to track reaction pathways and metabolic processes with precision .
Polymer Chemistry Applications
As an analog of 1,4-dibromobutane, this deuterated compound serves as a catalyst in the polymerization of 2-oxazolines. Its use enables the formation of long-range three-dimensional molecular ordering in polymer chains, which is valuable for materials science research .
Analytical Applications
As a fully deuterated standard, 1,4-Dibromobutane-d8 plays an important role in:
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Nuclear Magnetic Resonance (NMR) spectroscopy studies
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Mass spectrometry analysis
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Tracking reaction mechanisms
| Manufacturer | Product Number | Package Size | Price (USD) | Update Date |
|---|---|---|---|---|
| Sigma-Aldrich | 480444 | 5g | $958 | 2024-03-01 |
| TRC | D425132 | 10mg | $165 | 2021-12-16 |
| Usbiological | 158763 | 10mg | $460 | 2021-12-16 |
| Medical Isotopes, Inc. | D1821 | 1g | $725 | 2021-12-16 |
| American Custom Chemicals | RDL0001889 | 1G | $838.02 | 2021-12-16 |
Supply Specifications
Leading suppliers such as LGC Standards provide the compound with the following specifications:
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Purity: 99 atom % D, minimum 98% chemical purity
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Format: Neat (undiluted)
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Storage conditions: Room temperature
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Shipping temperature: Room temperature
Synthesis Methods and Production
The production of 1,4-Dibromobutane-d8 involves specialized synthetic procedures to achieve high deuterium incorporation.
Synthetic Approach
While specific manufacturing methods are proprietary, the general synthetic route likely involves:
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Preparation of fully deuterated butane (butane-d10)
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Selective bromination at the terminal positions
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Purification steps to achieve the required isotopic and chemical purity
The bromination reaction typically employs bromine in the presence of a suitable catalyst, such as aluminum bromide or iron .
Quality Control
Commercial preparations undergo rigorous quality control to ensure:
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Isotopic purity (99 atom% D)
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Chemical purity (minimum 98%)
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Absence of significant impurities that might interfere with analytical applications
Comparison with Non-Deuterated Analog
The deuterated nature of 1,4-Dibromobutane-d8 confers specific advantages compared to the non-deuterated 1,4-dibromobutane, particularly in research applications.
Kinetic Isotope Effects
The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can result in:
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Slower reaction rates in positions where deuterium substitutes hydrogen
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Different metabolic profiles if used in biological systems
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Altered physicochemical properties, including boiling point and vapor pressure
Spectroscopic Differences
The deuterium substitution produces distinctive spectroscopic signatures:
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In NMR spectroscopy, deuterium resonates at a different frequency than hydrogen
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Mass spectrometry shows characteristic mass shifts (+8 amu relative to the non-deuterated compound)
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Infrared spectroscopy exhibits shifted vibrational frequencies for C-D bonds compared to C-H bonds
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